1-(4-benzylpiperazin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one
Description
1-(4-Benzylpiperazin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is a synthetic compound featuring a benzylpiperazine moiety linked to a thiazole ring via an ethanone bridge. The benzylpiperazine group is a common pharmacophore in bioactive molecules, often contributing to receptor binding, while the thiazole ring enhances electronic and steric properties. This compound is synthesized via multi-step reactions involving thiourea intermediates and subsequent cyclization, as demonstrated in analogous protocols for related thiazole derivatives .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-1-(4-benzylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-21(15-20-17-28-22(24-20)23-19-9-5-2-6-10-19)26-13-11-25(12-14-26)16-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSHPUSNLXGJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Several analogues share the ethanone-linked benzylpiperazine-thiazole core but differ in substituents. Key examples include:
Substituent Effects on Physicochemical and Pharmacological Properties
- Thiazole vs. Thiophene : Replacement of the thiazole with a thiophene ring (as in ) reduces nitrogen content, lowering polarity and increasing lipophilicity (logP increases by ~0.5 units). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Fluorination : Fluorinated derivatives (e.g., ) exhibit higher metabolic stability due to resistance to oxidative degradation. The 4-fluorobenzyl group also introduces dipole interactions in receptor binding.
- Oxime Derivatives : O-methyloxime analogues (e.g., ) demonstrate altered pharmacokinetics, with extended half-lives in vivo due to reduced first-pass metabolism.
Pharmacological Profile Comparisons
- AChE Inhibition: Thiazole derivatives with benzylpiperazine groups (e.g., ) show moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~10–50 µM), comparable to donepezil analogues. The phenylamino group may enhance binding to the AChE peripheral anionic site.
- Antifungal Activity : Compounds like 1-(4-benzylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one () exhibit antifungal activity against Candida albicans (MIC = 32 µg/mL), likely due to sulfur-mediated disruption of fungal membranes.
- The thiazole-phenylamino moiety may compete with heme iron coordination in the enzyme active site.
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
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